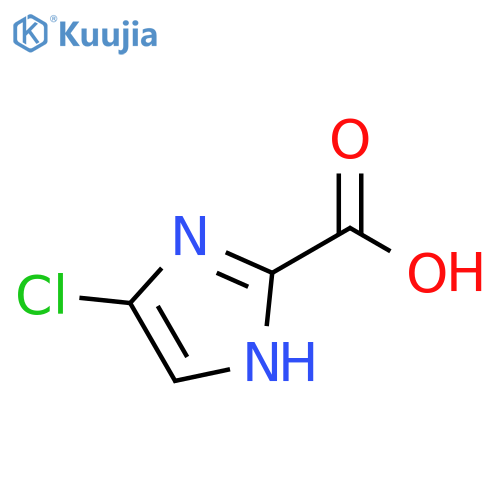

Cas no 1824084-44-7 (4-Chloro-1H-imidazole-2-carboxylic acid)

1824084-44-7 structure

商品名:4-Chloro-1H-imidazole-2-carboxylic acid

4-Chloro-1H-imidazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-1H-imidazole-2-carboxylic acid

- 5-Chloro-1H-imidazole-2-carboxylic acid

- 1H-Imidazole-2-carboxylic acid, 4-chloro-

- 4-Chloro-1H-imidazole-2-carboxylicacid

- 1H-Imidazole-2-carboxylic acid, 5-chloro-

- DB-427699

- SCHEMBL4335085

- 1824084-44-7

- F77363

-

- インチ: InChI=1S/C4H3ClN2O2/c5-2-1-6-3(7-2)4(8)9/h1H,(H,6,7)(H,8,9)

- InChIKey: XHZHVQQDASRBHW-UHFFFAOYSA-N

- ほほえんだ: C1=C(NC(=N1)C(=O)O)Cl

計算された属性

- せいみつぶんしりょう: 145.9883050g/mol

- どういたいしつりょう: 145.9883050g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

4-Chloro-1H-imidazole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9311-10G |

4-chloro-1H-imidazole-2-carboxylic acid |

1824084-44-7 | 95% | 10g |

¥ 18,942.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9311-100MG |

4-chloro-1H-imidazole-2-carboxylic acid |

1824084-44-7 | 95% | 100MG |

¥ 633.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9311-5G |

4-chloro-1H-imidazole-2-carboxylic acid |

1824084-44-7 | 95% | 5g |

¥ 11,365.00 | 2023-03-31 | |

| Chemenu | CM250605-10g |

4-Chloro-1H-imidazole-2-carboxylic acid |

1824084-44-7 | 95% | 10g |

$1683 | 2021-08-04 | |

| Cooke Chemical | BD1438848-250mg |

4-Chloro-1H-imidazole-2-carboxylicacid |

1824084-44-7 | 97% | 250mg |

RMB 904.80 | 2025-02-21 | |

| Ambeed | A713360-1g |

4-Chloro-1H-imidazole-2-carboxylic acid |

1824084-44-7 | 97% | 1g |

$522.0 | 2025-03-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9311-5g |

4-chloro-1H-imidazole-2-carboxylic acid |

1824084-44-7 | 95% | 5g |

¥10824.0 | 2024-04-23 | |

| Ambeed | A713360-250mg |

4-Chloro-1H-imidazole-2-carboxylic acid |

1824084-44-7 | 97% | 250mg |

$194.0 | 2025-03-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9311-250.0mg |

4-chloro-1H-imidazole-2-carboxylic acid |

1824084-44-7 | 95% | 250.0mg |

¥1068.0000 | 2024-07-23 | |

| 1PlusChem | 1P0024BI-1g |

1H-Imidazole-2-carboxylic acid, 5-chloro- |

1824084-44-7 | 97% | 1g |

$470.00 | 2024-06-18 |

4-Chloro-1H-imidazole-2-carboxylic acid 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1824084-44-7 (4-Chloro-1H-imidazole-2-carboxylic acid) 関連製品

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1824084-44-7)4-Chloro-1H-imidazole-2-carboxylic acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):158.0/428.0